![molecular formula C9H14 B14750723 Tricyclo[3.2.2.02,4]nonane CAS No. 278-80-8](/img/structure/B14750723.png)
Tricyclo[3.2.2.02,4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[3.2.2.02,4]nonane is a polycyclic hydrocarbon with the molecular formula C9H14. It is characterized by its unique tricyclic structure, which includes three interconnected rings. This compound is of interest due to its rigidity and the potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[3.2.2.02,4]nonane can be achieved through the Diels-Alder reaction. This involves the cycloaddition of a diene and a dienophile. For instance, racemic norcaradienes can be prepared from the visible-light-mediated dearomative cyclopropanation of m-xylene. These norcaradienes can then undergo a Diels-Alder reaction with enone derivatives to form this compound .
Industrial Production Methods: While specific industrial production methods for tricyclo[322The use of chiral cobalt(II) complexes has been shown to enhance the enantioselectivity of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Tricyclo[3.2.2.02,4]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove or reduce functional groups.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
Tricyclo[3.2.2.02,4]nonane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tricyclo[3.2.2.02,4]nonane involves its interaction with various molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved depend on the specific application and the functional groups present on the molecule .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.2.2]octane: Another polycyclic hydrocarbon with a similar rigid structure.
Norcaradiene: A precursor in the synthesis of tricyclo[3.2.2.02,4]nonane.
Bicyclo[3.3.1]nonane: Known for its biological activity and use in asymmetric catalysis.
Uniqueness: this compound is unique due to its three-ring structure, which provides enhanced rigidity and specific topographical selectivity. This makes it particularly useful in applications requiring precise molecular interactions .
Eigenschaften
CAS-Nummer |
278-80-8 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
IUPAC-Name |
tricyclo[3.2.2.02,4]nonane |
InChI |
InChI=1S/C9H14/c1-2-7-4-3-6(1)8-5-9(7)8/h6-9H,1-5H2 |
InChI-Schlüssel |
WNYJJKBPJRYWNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C3C2C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


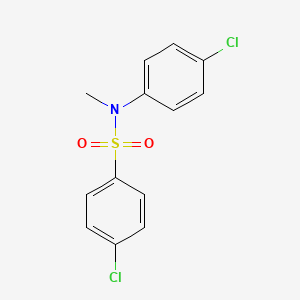
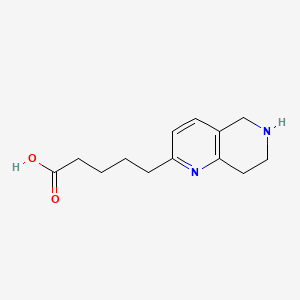
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
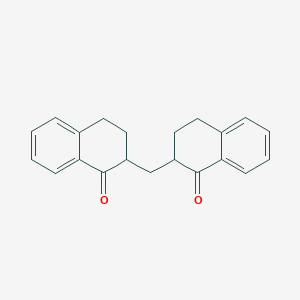
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
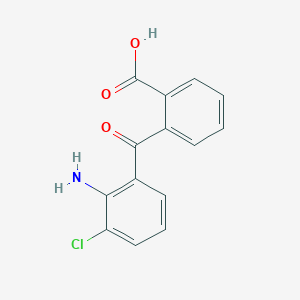
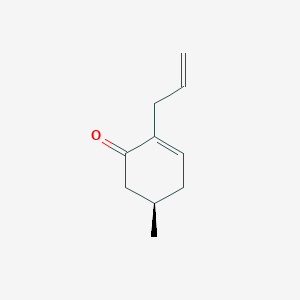
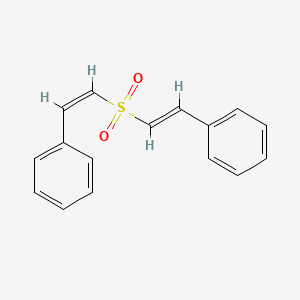
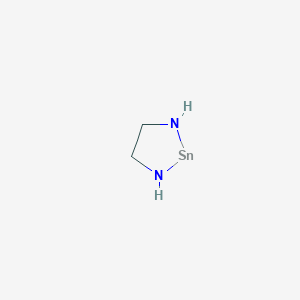
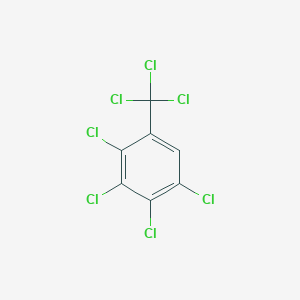
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)


